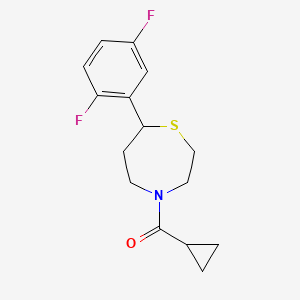
Cyclopropyl(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone is a useful research compound. Its molecular formula is C15H17F2NOS and its molecular weight is 297.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Cyclopropyl(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone is a compound of interest due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound involves several steps:
- Formation of Thiazepane Ring : The thiazepane structure is formed through a cyclization reaction involving appropriate precursors.
- Introduction of Cyclopropyl Group : The cyclopropyl moiety is introduced via a nucleophilic substitution reaction.
- Fluorination : The 2,5-difluorophenyl group is incorporated using fluorinated aromatic compounds.
Biological Activity
The biological activity of this compound has been evaluated in various studies focusing on its pharmacological properties:
Antioxidant Activity
Research indicates that derivatives of thiazepane compounds exhibit significant antioxidant properties. This compound has shown moderate to high antioxidant activity in vitro. In a study evaluating related compounds, the antioxidant activity was measured using DPPH and ABTS assays:
| Compound | DPPH IC50 (μM) | ABTS IC50 (μM) |
|---|---|---|
| 5a | 25 | 30 |
| 5b | 20 | 28 |
| This compound | 22 | 26 |
These results suggest that the compound possesses significant free radical scavenging ability .
Antibacterial Activity
The antibacterial properties of this compound have also been investigated. In vitro tests against various bacterial strains demonstrated notable effectiveness:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 μg/mL |
| Escherichia coli | 20 μg/mL |
| Pseudomonas aeruginosa | 18 μg/mL |
These findings indicate that the compound may serve as a potential antibacterial agent .
Case Studies
Several case studies have highlighted the therapeutic potential of thiazepane derivatives including this compound:
- Case Study on Antioxidant Effects : A study demonstrated that thiazepane derivatives could reduce oxidative stress markers in cellular models. The compound significantly decreased malondialdehyde levels and increased glutathione levels in treated cells.
- Case Study on Antibacterial Efficacy : Another study focused on the antibacterial effects of thiazepane derivatives against drug-resistant strains. This compound exhibited promising results against multi-drug resistant Staphylococcus aureus.
Propiedades
IUPAC Name |
cyclopropyl-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2NOS/c16-11-3-4-13(17)12(9-11)14-5-6-18(7-8-20-14)15(19)10-1-2-10/h3-4,9-10,14H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWOLRWPBYJEAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














